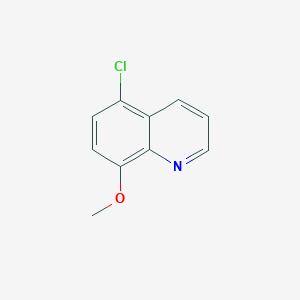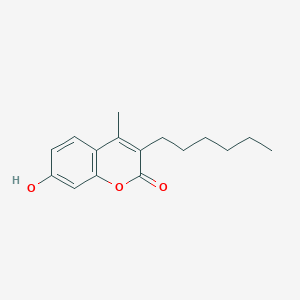
3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C16H20O3
Mechanism of Action
Target of Action
It is a derivative of coumarin, which is known to interact with various biological targets
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding . The compound’s hydroxy and methyl groups may play a role in these interactions .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out between resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature of around 100°C to facilitate the formation of the chromen-2-one ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-ones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: A structurally similar compound with hydroxyl and methyl groups at different positions.
3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one: Another derivative with a benzyl group instead of a hexyl group
Uniqueness
3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl group contributes to its lipophilicity, affecting its solubility and interaction with biological membranes .
Properties
IUPAC Name |
3-hexyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-7-14-11(2)13-9-8-12(17)10-15(13)19-16(14)18/h8-10,17H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRLOVSDQMDTML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422207 |
Source


|
| Record name | 3-hexyl-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109565-17-5 |
Source


|
| Record name | 3-hexyl-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)
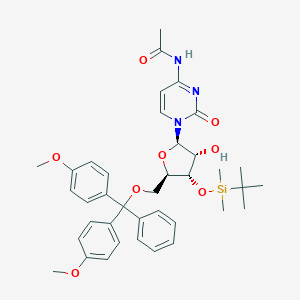
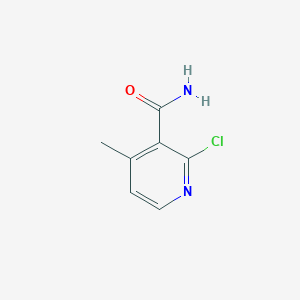
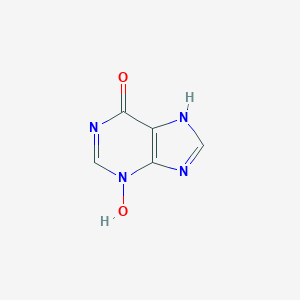
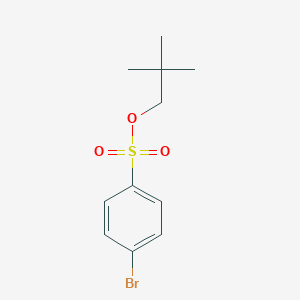
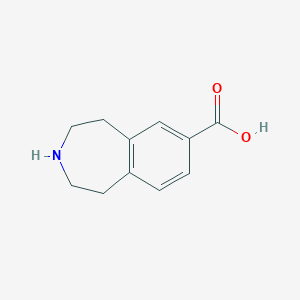
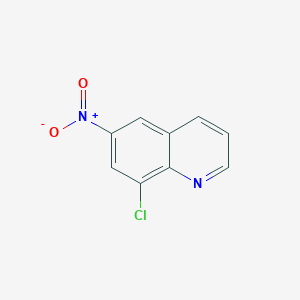
![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)
![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)

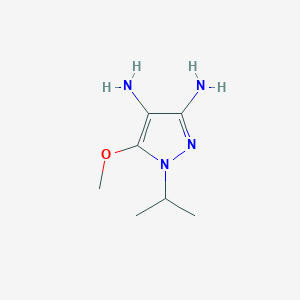
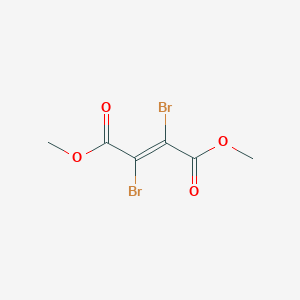
![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)
